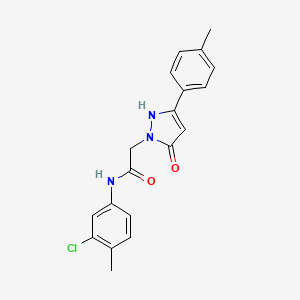
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This compound has garnered attention due to its structural features that may contribute to various biological activities. This article will delve into the biological activity of this compound, presenting data tables, case studies, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃ |
| Molecular Weight | 371.8 g/mol |
| CAS Number | 1251703-31-7 |
Structure
The structure of this compound features a chlorinated aromatic ring and a pyrazole moiety, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxic effects:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | MCF7 | 12.50 |
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | A549 | 26.00 |
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | HCT116 | 0.07 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced cytotoxicity against specific cancer types .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review indicated that certain compounds exhibit significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Inhibition Studies
In vitro studies have demonstrated that some pyrazole compounds can inhibit pro-inflammatory cytokines with IC₅₀ values comparable to standard anti-inflammatory drugs:
| Compound | IC₅₀ (µg/mL) | Comparison Drug (Diclofenac) | IC₅₀ (µg/mL) |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(5-oxo...) | 60.56 | Diclofenac | 54.65 |
This indicates that the compound may serve as a viable alternative in managing inflammation .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Cell Cycle Arrest : Many pyrazole derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Some studies report that these compounds can trigger apoptotic pathways in cancer cells.
- Cytokine Modulation : The anti-inflammatory effects are often attributed to the modulation of cytokine production and signaling pathways.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-3-6-14(7-4-12)17-10-19(25)23(22-17)11-18(24)21-15-8-5-13(2)16(20)9-15/h3-10,22H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYYMIWXZFIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














